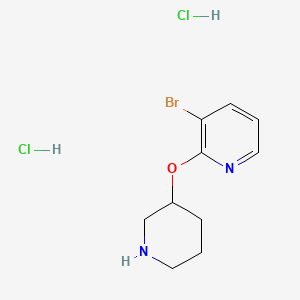
Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate: is an organic compound with the molecular formula C12H23NO3 It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–)
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl cyclopropyl(4-hydroxybutyl)carbamate typically begins with cyclopropylamine and 4-hydroxybutylamine.
Reaction with tert-Butyl Chloroformate: The amines are reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamate linkage.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors to handle large quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.
Automated Purification: Utilizing automated purification systems to streamline the process and reduce manual intervention.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halides and nucleophiles under suitable conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted carbamates with different functional groups replacing the hydroxyl group.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving carbamate derivatives.
Medicine:
Drug Development:
Industry:
Polymer Chemistry: The compound can be used in the synthesis of polymers with specific properties.
Comparación Con Compuestos Similares
Similar Compounds:
Tert-butyl (4-hydroxybutyl)carbamate: Similar structure but lacks the cyclopropyl group.
Tert-butyl N-(4-hydroxycyclohexyl)carbamate: Contains a cyclohexyl group instead of a cyclopropyl group.
Tert-butyl (4-bromobutyl)carbamate: Contains a bromobutyl group instead of a hydroxybutyl group.
Uniqueness:
Cyclopropyl Group: The presence of the cyclopropyl group in tert-butyl cyclopropyl(4-hydroxybutyl)carbamate imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets.
Hydroxybutyl Group: The hydroxybutyl group provides additional sites for chemical modification and enhances the compound’s solubility in aqueous environments.
Propiedades
Fórmula molecular |
C12H23NO3 |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
tert-butyl N-cyclopropyl-N-(4-hydroxybutyl)carbamate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13(10-6-7-10)8-4-5-9-14/h10,14H,4-9H2,1-3H3 |
Clave InChI |
XYLROEHDSTVFBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CCCCO)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


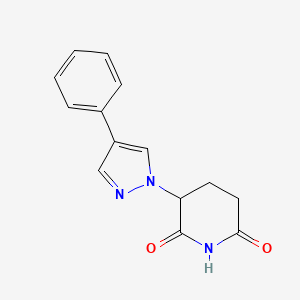

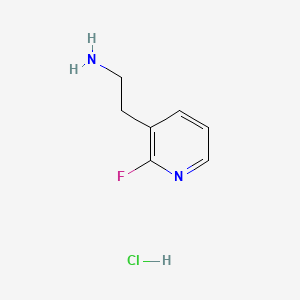
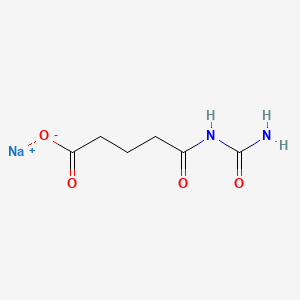
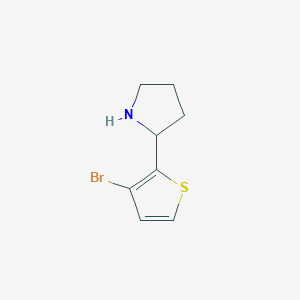


![N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamidehydrochloride](/img/structure/B13547521.png)


